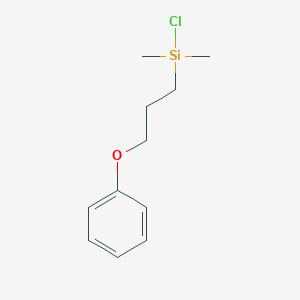

3-Phenoxypropyldimethylchlorosilane

Descripción general

Descripción

3-Phenoxypropyldimethylchlorosilane is an organosilicon compound with the molecular formula C11H17ClOSi. It is a colorless to pale yellow liquid that is used in various chemical applications due to its reactivity and ability to form stable bonds with organic and inorganic substrates .

Métodos De Preparación

3-Phenoxypropyldimethylchlorosilane can be synthesized through the reaction of chlorodimethylsilane with allyl phenyl ether. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the addition of the chlorosilane to the allyl ether .

Análisis De Reacciones Químicas

3-Phenoxypropyldimethylchlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with water and protic solvents to form silanols and hydrochloric acid.

Substitution: Can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.

Condensation: Can react with other silanes or silanols to form siloxane bonds, which are useful in the formation of polymers and coatings.

Common reagents used in these reactions include water, alcohols, amines, and thiols. The major products formed from these reactions are silanols, siloxanes, and various substituted silanes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Phenoxypropyldimethylchlorosilane serves as a versatile chemical intermediate in several research applications:

Polymer Synthesis

This compound is utilized in the synthesis of siloxane-based polymers, which are important for producing silicone elastomers and coatings due to their thermal stability and flexibility .

Adhesives and Sealants

It acts as an adhesion promoter in vinyl-addition silicones, enhancing the bond strength between substrates . The use of silanes like this one improves the durability and performance of adhesives in various applications, including construction and automotive industries.

Surface Modification

This compound is employed for modifying surfaces to improve hydrophobicity or oleophobicity. This modification is crucial in biomedical devices where biocompatibility is essential .

Chemical Vapor Deposition (CVD)

In CVD processes, it serves as a precursor for depositing silicon-containing thin films on substrates, which is vital in semiconductor manufacturing and other electronic applications .

Case Study 1: Application in Medical Devices

A study demonstrated the effectiveness of this compound in enhancing the biocompatibility of medical devices. By modifying polymer surfaces with this silane, researchers observed a significant reduction in protein adsorption, which is critical for minimizing immune responses in implanted devices .

Case Study 2: Hybrid Silicalite-1 Molecular Sieves

Research has shown that when combined with tetraethyl orthosilicate (TEOS), this compound forms hybrid silicalite-1 molecular sieves. These materials exhibit enhanced adsorption properties, making them suitable for applications in gas separation and catalysis .

Data Table: Comparison of Applications

| Application | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Used to create siloxane-based polymers | Thermal stability, flexibility |

| Adhesives and Sealants | Acts as an adhesion promoter | Improved bond strength |

| Surface Modification | Modifies surfaces for hydrophobicity | Enhanced biocompatibility |

| Chemical Vapor Deposition | Precursor for silicon-containing thin films | Essential for semiconductor manufacturing |

| Hybrid Silicalite-1 Sieves | Forms hybrid materials with TEOS | Enhanced adsorption properties |

Mecanismo De Acción

The mechanism of action of 3-Phenoxypropyldimethylchlorosilane involves its ability to form stable covalent bonds with various substrates. The chlorosilane group reacts with nucleophiles, leading to the formation of siloxane bonds. This reactivity allows it to modify surfaces and create functionalized materials with desired properties .

Comparación Con Compuestos Similares

3-Phenoxypropyldimethylchlorosilane can be compared with other organosilicon compounds such as:

Trimethylchlorosilane: Similar in reactivity but lacks the phenoxypropyl group, making it less versatile in certain applications.

Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups, offering different reactivity and applications.

Dimethyldichlorosilane: Contains two chlorine atoms, making it more reactive but also more prone to hydrolysis

The uniqueness of this compound lies in its phenoxypropyl group, which provides additional functionality and reactivity compared to simpler chlorosilanes.

Actividad Biológica

3-Phenoxypropyldimethylchlorosilane (CAS No. 69733-73-9) is an organosilicon compound with significant biological activity. Its molecular formula is C11H17ClOSi, and it appears as a colorless to pale yellow liquid. This compound is notable for its reactivity, particularly with biomolecules, making it a subject of interest in biochemical and pharmacological research. Understanding its biological activity is crucial for its application in various fields, including drug development and material science.

This compound exhibits a range of biochemical properties due to its reactive chlorosilane group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The interaction can lead to:

- Modification of Enzyme Activity : The compound can inhibit or activate enzyme functions by binding to their active sites.

- Protein Structure Alteration : It can react with hydroxyl groups on proteins, forming stable siloxane bonds that may alter protein conformation and function.

Cellular Effects

The compound influences various cellular processes, which include:

- Disruption of Plasma Membrane Integrity : Exposure can lead to changes in cell signaling pathways, gene expression, and cellular metabolism.

- Toxicity in High Doses : In animal studies, high doses have been associated with liver and kidney damage, indicating a dose-dependent toxicity profile.

Molecular Mechanism

At the molecular level, the compound's effects are mediated through:

- Binding Mechanisms : It binds to biomolecules via its chlorosilane group, leading to either inhibition or activation based on the nature of the interaction.

- Hydrolysis : The compound reacts rapidly with moisture to form silanols, which can further interact with other biomolecules.

Temporal Effects in Laboratory Settings

In vitro studies indicate that while this compound is relatively stable under controlled conditions, its activity may degrade over time when exposed to moisture or other environmental factors.

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound vary significantly with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low Doses | Minimal effects on cellular function |

| Moderate Doses | Altered cell signaling and metabolism |

| High Doses | Significant toxicity; liver and kidney damage |

Metabolic Pathways

The compound participates in various metabolic pathways, primarily through hydrolysis to form silanols. These products can further react with enzymes and cofactors, influencing metabolic reactions within cells.

Transport and Distribution

This compound's transport within biological systems occurs via passive diffusion or active transport mechanisms. Its distribution is critical for its biological activity and can be influenced by factors such as:

- Cell Membrane Permeability : The ability of the compound to cross membranes affects its bioavailability.

- Subcellular Localization : Targeting specific organelles or compartments is essential for understanding its functional roles.

Study 1: Enzyme Interaction

In a controlled laboratory study, researchers investigated how this compound interacts with specific enzymes. The results indicated that at certain concentrations, the compound inhibits enzyme activity by forming covalent bonds at the active site. This finding highlights its potential as a biochemical tool for studying enzyme mechanisms.

Study 2: Toxicity Assessment

A series of animal studies were conducted to assess the toxicity of this compound. Results showed that exposure to high doses resulted in significant liver and kidney damage. The study emphasized the importance of dosage management when considering applications involving this compound.

Study 3: Cellular Impact Analysis

An analysis of cellular responses to varying concentrations of this compound revealed alterations in gene expression profiles. Cells treated with higher concentrations exhibited upregulation of stress response genes, indicating a cellular adaptation mechanism to the compound's presence.

Propiedades

IUPAC Name |

chloro-dimethyl-(3-phenoxypropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZQZJKHGHWQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598461 | |

| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69733-73-9 | |

| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.